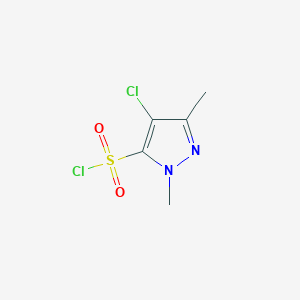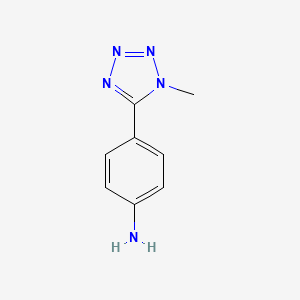
4-(1-甲基-1H-1,2,3,4-四唑-5-基)苯胺
描述
“4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline” is a compound with the CAS Number: 382637-68-5 . It has a molecular weight of 175.19 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H9N5/c1-13-8(10-11-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 . This indicates that the compound has a tetrazole ring attached to an aniline group.Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
This compound has a melting point of 157-158°C . It is a powder at room temperature . It shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .科学研究应用
电致发光应用
Vezzu et al. (2010) 进行的研究调查了各种苯胺衍生物的合成和性质,包括4-(1-甲基-1H-1,2,3,4-四唑-5-基)苯胺,用于其在电致发光中的应用。这些化合物被用于制备四齿螯合的铂(II)双环金属配合物,显示出在有机发光二极管(OLED)器件应用中的潜力。
热分解研究
Yılmaz等人(2015年)对苯基四唑进行了研究,包括4-(1-甲基-1H-1,2,3,4-四唑-5-基)苯胺,探索了它们的合成、结构和热分解性质。这项研究详细介绍在《热分析与热量计》杂志中,有助于了解这些化合物在热应力下的稳定性和分解途径。
在腐蚀抑制中的应用
王等人(2006年)在 Journal of Molecular Modeling 进行了关于联吡唑衍生物的理论研究,其中包括与4-(1-甲基-1H-1,2,3,4-四唑-5-基)苯胺类似的结构。该研究侧重于阐明这些化合物作为腐蚀抑制剂的抑制效率,突出了这些衍生物在材料保护中的潜在应用。
合成和结构分析
Katritzky等人(1996年)描述了一种使用苯并三唑方法合成茱洛啉的方法,涉及结构与4-(1-甲基-1H-1,2,3,4-四唑-5-基)苯胺相关的化合物。这项研究发表在 The Journal of Organic Chemistry 中,为新颖的合成途径和这些化合物的结构分析提供了见解。
光伏应用
Shahhosseini等人(2016年)在他们的研究中发表在 Materials Chemistry and Physics 中,合成了与4-(1-甲基-1H-1,2,3,4-四唑-5-基)苯胺相关的新型单体,用于开发高导电聚合物。这些聚合物展示了作为染料敏化太阳能电池中对电极的潜在应用,显示出提高的能量转换效率。
安全和危害
属性
IUPAC Name |
4-(1-methyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVMRLXRFMCIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623992 | |
| Record name | 4-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-tetrazol-5-YL)phenylamine | |
CAS RN |
382637-68-5 | |
| Record name | 4-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)
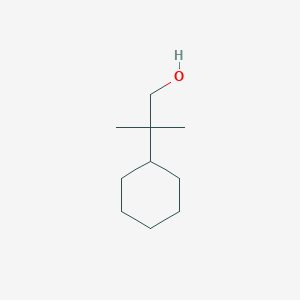


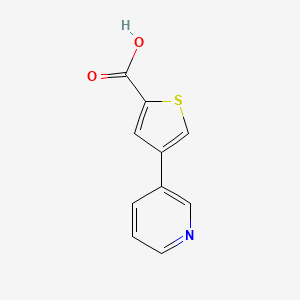
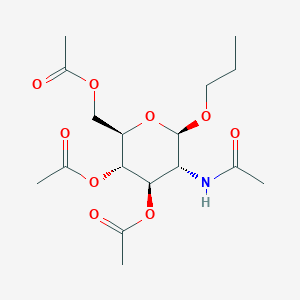
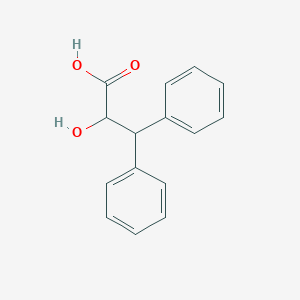
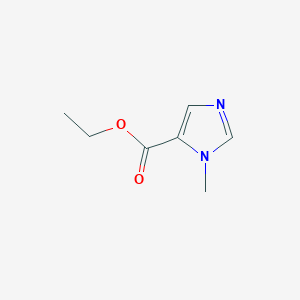


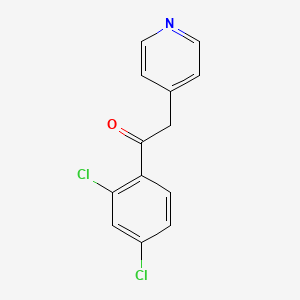
![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
